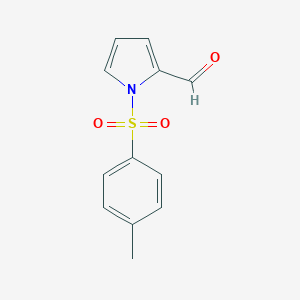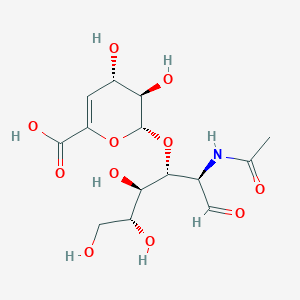
Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3beta)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3beta)-(9CI) is a chemical compound that belongs to the family of cyclopropane compounds. It is a colorless gas that is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3beta)-(9CI) is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions due to its strained ring structure.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3beta)-(9CI). However, it is known to be highly reactive and can cause damage to biological molecules such as DNA and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3beta)-(9CI) has several advantages for lab experiments. It is highly reactive and can be used in the synthesis of other organic compounds. However, it is also highly unstable and can be dangerous to handle. It requires specialized equipment and safety protocols to be used safely in the laboratory.
Zukünftige Richtungen
There are several future directions for the research on Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3beta)-(9CI). One potential area of research is the development of new synthesis methods for the compound. Another potential area of research is the investigation of its mechanism of action and its effects on biological molecules. Additionally, the compound could be further explored for its potential use in the synthesis of new drugs and pharmaceuticals.
Conclusion:
Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3beta)-(9CI) is a unique chemical compound that has several scientific research applications. It is highly reactive and can be used in the synthesis of other organic compounds. However, it also requires specialized equipment and safety protocols to be used safely in the laboratory. Further research is needed to fully understand its mechanism of action and its potential use in the development of new drugs and pharmaceuticals.
Synthesemethoden
Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3beta)-(9CI) can be synthesized by reacting 1-chloro-2,3-dimethylcyclopropane with acetylene in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of the product is dependent on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3beta)-(9CI) is used in various scientific research applications. It is commonly used in the synthesis of other organic compounds due to its unique chemical properties. It is also used as a reactant in the synthesis of drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
103365-72-6 |
|---|---|
Produktname |
Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3beta)-(9CI) |
Molekularformel |
C7H9Cl |
Molekulargewicht |
128.6 g/mol |
IUPAC-Name |
(2R,3R)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane |
InChI |
InChI=1S/C7H9Cl/c1-4-7(8)5(2)6(7)3/h1,5-6H,2-3H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
WDVYSBBDWGZEAZ-PHDIDXHHSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](C1(C#C)Cl)C |
SMILES |
CC1C(C1(C#C)Cl)C |
Kanonische SMILES |
CC1C(C1(C#C)Cl)C |
Synonyme |
Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3beta)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)




![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)

![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)


![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)


